[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride
Description
The compound [(3R)-piperidin-3-yl]methanesulfonamide hydrochloride (CAS: 2007919-47-1) is a chiral piperidine derivative featuring a methanesulfonamide group at the 3-position of the piperidine ring with an R-configured stereocenter . Its molecular formula is C₇H₁₇ClN₂O₂S (molecular weight: 228.74), and it is characterized by ≥97% purity, as specified by suppliers like Aladdin Scientific .
Properties
CAS No. |
2639374-81-3 |
|---|---|
Molecular Formula |
C6H15ClN2O2S |
Molecular Weight |
214.71 g/mol |
IUPAC Name |
[(3R)-piperidin-3-yl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O2S.ClH/c7-11(9,10)5-6-2-1-3-8-4-6;/h6,8H,1-5H2,(H2,7,9,10);1H/t6-;/m1./s1 |
InChI Key |
FBAVMSZBODUYNP-FYZOBXCZSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)CS(=O)(=O)N.Cl |
Canonical SMILES |
C1CC(CNC1)CS(=O)(=O)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Esterification of (R)-2,5-Diaminopentanoic Acid Hydrochloride
The sequence begins with the esterification of (R)-2,5-diaminopentanoic acid hydrochloride using acetyl chloride in methanol. This step converts the carboxylic acid group to a methyl ester while protecting the primary amine.
Table 1: Esterification Reaction Conditions
| Parameter | Condition | Source |
|---|---|---|
| Reagent | Acetyl chloride (2.0 equivalents) | |
| Solvent | Methanol | |
| Temperature | 5–10°C (step i), 50–60°C (step ii) | |
| Scale | ≥1000 grams starting material |
The reaction proceeds via nucleophilic acyl substitution, with acetyl chloride reacting preferentially at the carboxyl group. The use of methanol as both solvent and nucleophile ensures high conversion rates, while controlled temperatures minimize side reactions. The product, (R)-methyl 2,5-diaminopentanoate dihydrochloride, is isolated by filtration and dried under vacuum.
Cyclization to (R)-3-Aminopiperidin-2-one Hydrochloride
Cyclization of the diester to the piperidin-2-one ring is achieved using sodium methoxide in methanol. This step involves intramolecular amide bond formation, facilitated by the deprotonation of the secondary amine.
Table 2: Cyclization Reaction Parameters
| Parameter | Condition | Source |
|---|---|---|
| Base | Sodium methoxide (2.6 equivalents) | |
| Solvent | Methanol | |
| Temperature | -10°C to -5°C (step i), 5–15°C (step ii) | |
| Workup | Filtration, MTBE/MeOH wash |
The reaction mixture is quenched with hydrochloric acid to precipitate (R)-3-aminopiperidin-2-one hydrochloride, which is filtered and washed with methyl tert-butyl ether (MTBE) and methanol. This step achieves a yield of >85% on multi-kilogram scales, with enantiomeric excess (ee) exceeding 99%.
Reduction to (R)-3-Aminopiperidine
The ketone group in (R)-3-aminopiperidin-2-one hydrochloride is reduced to a secondary amine using LiAlH₄ in tetrahydrofuran (THF). This step is critical for introducing the free amine necessary for subsequent sulfonylation.
Table 3: Reduction Step Optimization
| Parameter | Condition | Source |
|---|---|---|
| Reducing Agent | LiAlH₄ (1.6 equivalents) | |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 35°C (step i), 58–60°C (step ii) | |
| Scale | ≥4000 grams starting material |
The exothermic reaction requires careful temperature control to prevent over-reduction. Post-reduction, the mixture is filtered to remove aluminum salts, and the free amine is extracted into THF.
Formation of the Dihydrochloride Salt
The free amine is treated with concentrated hydrochloric acid to form (R)-3-aminopiperidine dihydrochloride, which is isolated by filtration and dried. This salt enhances stability and facilitates handling in subsequent reactions.
The final step involves reacting (R)-3-aminopiperidine with methanesulfonyl chloride to introduce the sulfonamide group. While not explicitly detailed in the cited patents, this reaction follows standard sulfonylation protocols.
Proposed Reaction Conditions
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base: Triethylamine (TEA) or aqueous NaOH
-
Molar Ratio: 1:1.1 (amine:methanesulfonyl chloride)
-
Temperature: 0°C to room temperature
-
Workup: Aqueous wash, recrystallization from ethanol/water
The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, with the base neutralizing HCl byproducts. The crude product is purified by recrystallization, yielding [(3R)-piperidin-3-yl]methanesulfonamide.
Final Salt Formation and Purification
The sulfonamide free base is converted to its hydrochloride salt by treatment with HCl gas or concentrated HCl in an aprotic solvent. The final product is isolated by filtration or solvent evaporation and characterized by HPLC, NMR, and mass spectrometry to confirm purity (>99%) and enantiomeric excess.
Scale-Up Considerations and Industrial Applications
The patented processes demonstrate feasibility at industrial scales, with batch sizes exceeding 4000 grams. Critical factors for scale-up include:
-
Solvent Recovery: THF and methanol are recycled via distillation.
-
Safety Protocols: LiAlH₄ requires inert atmosphere handling due to pyrophoric tendencies.
-
Quality Control: In-process checks ensure intermediate purity before proceeding to subsequent steps.
This compound serves as a key intermediate in synthesizing dipeptidyl peptidase IV (DPP-IV) inhibitors, highlighting its pharmaceutical relevance .
Chemical Reactions Analysis
Types of Reactions
[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1.1. Drug Development
[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals. Its piperidine structure is pivotal for designing drugs targeting different biological pathways. This compound's ability to modify biological activity makes it a candidate for developing new therapeutic agents .
1.2. Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes, which is crucial for drug discovery. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's . The structural features allow it to interact effectively with the active sites of these enzymes.
2.1. Cancer Therapy
Piperidine derivatives, including this compound, have been explored for their anticancer properties. Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also possess potential anticancer activity .
2.2. Neurological Disorders
The compound's role in treating neurological disorders is notable, particularly in Alzheimer's disease therapy. The incorporation of piperidine moieties has been linked to improved brain exposure and dual inhibition of cholinesterases, enhancing their therapeutic efficacy against cognitive decline associated with Alzheimer's .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of a series of piperidine derivatives, including those structurally related to this compound. The derivatives exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .
Case Study 2: Alzheimer’s Treatment
In a comparative analysis of piperidine-based compounds for Alzheimer's treatment, researchers found that those with methanesulfonamide groups demonstrated enhanced inhibition of AChE and BuChE while also showing antioxidant properties. These findings suggest that this compound could be further investigated as a multi-target agent against Alzheimer's disease .
Mechanism of Action
The mechanism of action of [(3R)-piperidin-3-yl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets in the body. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Methyl vs. Non-Methylated Derivatives
- (S)-N-(Piperidin-3-yl)methanesulfonamide hydrochloride (CAS: Not specified, Ref: 10-F069475) lacks the N-methyl group present in the title compound. This structural difference reduces steric hindrance and may alter binding affinity to biological targets.
Positional Isomers
- N-Methyl-1-(piperidin-3-yl)methanesulfonamide hydrochloride (CAS: 2044837-68-3) shares the same molecular formula (C₇H₁₇ClN₂O₂S) and weight as the title compound but differs in substitution position (1- vs. 3-piperidinyl).
Pyrrolidine Analogs
- rac-[(3R,4R)-4-Methylpyrrolidin-3-yl]methanesulfonamide hydrochloride (Ref: 3D-NKD16750) replaces the piperidine ring with a pyrrolidine (5-membered) ring and introduces a 4-methyl group. The smaller ring size reduces conformational flexibility, which may impact bioavailability. The racemic mixture (rac ) implies a 1:1 ratio of enantiomers, contrasting with the enantiomerically pure title compound .
Functional Group Variations
- (3R,6S)-6-Methylpiperidin-3-ol Hydrochloride (CAS: 2227198-81-2) substitutes the sulfonamide group with a hydroxyl group. This change alters polarity and hydrogen-bonding capacity, making it more suitable as a chiral alcohol intermediate rather than a sulfonamide-based therapeutic precursor .
Data Table: Key Comparative Properties
Research Findings and Implications
- N-Methylation : The N-methyl group in the title compound may enhance metabolic stability by reducing oxidative deamination, a common degradation pathway for primary amines .
- Stereochemistry : The (R) -configuration likely optimizes interactions with chiral binding pockets in biological targets, whereas the (S) -isomer’s discontinued status suggests inferior performance in early-stage assays .
- Ring Size : Piperidine derivatives generally exhibit better pharmacokinetic profiles than pyrrolidines due to reduced ring strain and improved solubility .
Biological Activity
[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride is a compound that has garnered interest in various fields of medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in different disease models, and relevant research findings.
Overview of Biological Activity
The compound this compound exhibits a range of biological activities, including anticancer, antimicrobial, and antiviral properties. Its structural features contribute significantly to its pharmacological effects.
1. Anticancer Activity
Recent studies have indicated that piperidine derivatives, including this compound, may possess anticancer properties. For instance, compounds with a piperidine core have shown enhanced cytotoxicity against various cancer cell lines. A notable study demonstrated that derivatives exhibited improved apoptosis induction in hypopharyngeal tumor cells compared to the reference drug bleomycin .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Cytotoxicity against FaDu cells | |
| Piperidine derivatives | Apoptosis induction |
2. Antimicrobial Properties
Piperidine-based compounds have been investigated for their antimicrobial effects. Research indicates that certain piperidine derivatives exhibit significant inhibition against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key enzymes related to bacterial viability .
| Pathogen | Inhibition Mechanism | Reference |
|---|---|---|
| Staphylococcus aureus | Cell wall destruction | |
| Pseudomonas aeruginosa | Enzyme inhibition |
3. Antiviral Effects
The antiviral potential of this compound has also been explored. A study highlighted its inhibitory action against the H1N1 influenza virus through specific interactions with viral hemagglutinin . Additionally, another compound with a similar piperidine structure showed promising results against SARS-CoV-2 by binding effectively to the main protease of the virus .
| Virus | Mechanism of Action | Reference |
|---|---|---|
| H1N1 Influenza | Hemagglutinin interaction | |
| SARS-CoV-2 | Main protease inhibition |
Case Studies and Research Findings
Several research studies have focused on the biological activity of this compound and its derivatives:
- Cancer Therapy : A study utilized a three-component 1,3-dipolar cycloaddition approach to synthesize piperidine derivatives that exhibited enhanced anticancer activity compared to traditional therapies .
- Alzheimer's Disease : Research into multi-targeted approaches for treating Alzheimer's disease has identified piperidine derivatives that inhibit cholinesterase and target amyloid beta aggregation, demonstrating neuroprotective effects .
Q & A
Basic Questions
Q. What are the key synthetic strategies for achieving high enantiomeric purity in [(3R)-piperidin-3-yl]methanesulfonamide hydrochloride?
- Methodology : Use chiral starting materials like (S)-piperidine-2-carboxylate derivatives (e.g., (S)-piperidine-2-carboxylic acid methyl ester hydrochloride) to ensure stereochemical control. React with methanesulfonyl chloride under inert conditions (e.g., tetrahydrofuran (THF) with triethylamine as a base). Purify via chiral HPLC or recrystallization to isolate the (3R)-enantiomer .
Q. How can researchers validate the structural identity and purity of this compound?
- Methodology :
- NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., piperidine ring protons, sulfonamide NH).
- HPLC-MS : Assess purity (>98%) and molecular weight (e.g., m/z for [M+H]+).
- Elemental Analysis : Verify stoichiometry of the hydrochloride salt .
Advanced Questions
Q. How do reaction conditions influence the yield of this compound derivatives?
- Methodology : Optimize reaction parameters:
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance sulfonamide formation.
- Temperature : Maintain 0–25°C to minimize racemization.
- Substituent Effects : Electron-withdrawing groups on aryl precursors (e.g., 3-fluorophenyl) may improve reactivity, as seen in analogous syntheses .
Q. What stereochemical factors govern the pharmacological activity of this compound?
- Methodology : Compare (3R) vs. (3S) enantiomers in receptor-binding assays. For example:
- In Vitro Models : Test affinity for CNS targets (e.g., σ receptors) using radioligand displacement.
- Behavioral Studies : Assess discriminative stimulus effects in rodents, similar to PCP derivatives .
Q. How can researchers mitigate matrix effects when quantifying this compound in biological samples?
- Methodology :
- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove interferents.
- LC-MS/MS : Employ deuterated internal standards to correct for ion suppression/enhancement. Validate methods per ICH guidelines .
Q. How should discrepancies in biological activity data across studies be addressed?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
